molecular formula C13H16N2O2 B6084597 N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide

N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide

Cat. No. B6084597
M. Wt: 232.28 g/mol
InChI Key: XDUBXPGXSGZOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide, commonly known as PAC, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endogenous cannabinoids. PAC has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including pain management, inflammation, and neurological disorders.

Mechanism of Action

PAC exerts its effects by inhibiting the activity of N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide, which is responsible for the degradation of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide, PAC increases the levels of endogenous cannabinoids, which then bind to cannabinoid receptors in the body, resulting in various physiological effects.
Biochemical and Physiological Effects
PAC has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. PAC has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the significant advantages of PAC is its potency and selectivity for N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide inhibition. PAC has been shown to have a higher potency for N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide inhibition than other compounds such as URB597. However, one of the limitations of PAC is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for research on PAC. One area of interest is the development of more potent and selective N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide inhibitors that can be used in clinical settings. Another area of research is the investigation of PAC's potential use in the treatment of various neurological disorders, including Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of PAC use and its potential for addiction and abuse.

Synthesis Methods

The synthesis of PAC involves the reaction between 3-(acetylamino)-4-methylbenzoic acid and cyclopropanecarbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure PAC.

Scientific Research Applications

PAC has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research is pain management, where PAC has shown promising results in preclinical studies for its analgesic effects. PAC has also been studied for its anti-inflammatory properties, where it has shown to reduce inflammation in animal models of arthritis. Additionally, PAC has been investigated for its potential use in the treatment of neurological disorders such as epilepsy and anxiety.

properties

IUPAC Name

N-(3-acetamido-4-methylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-3-6-11(7-12(8)14-9(2)16)15-13(17)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUBXPGXSGZOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.